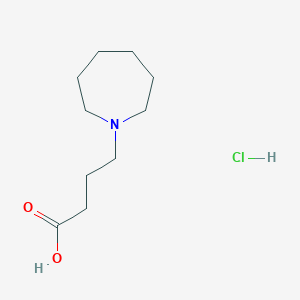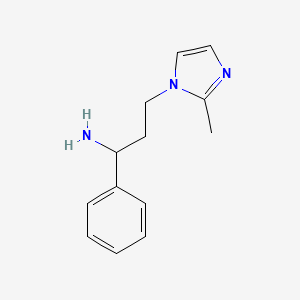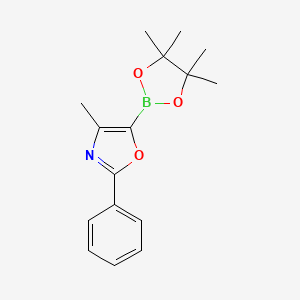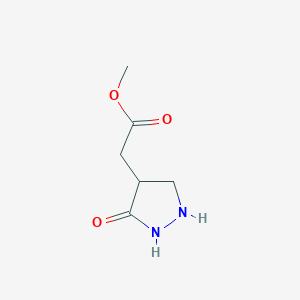
2-(3-Azetidinyloxy)-5-nitropyridine
Vue d'ensemble
Description
2-(3-Azetidinyloxy)-5-nitropyridine, also known as AZEN, is a chemical compound belonging to the class of azetidines. It has a wide range of applications in organic synthesis, pharmaceuticals, and biochemistry. AZEN is a versatile compound that can be used in a variety of research experiments and applications. In
Applications De Recherche Scientifique
2-(3-Azetidinyloxy)-5-nitropyridine has a variety of applications in scientific research, including organic synthesis, pharmaceuticals, and biochemistry. It has been used in the synthesis of a variety of compounds, such as pharmaceuticals, polymers, and dyes. 2-(3-Azetidinyloxy)-5-nitropyridine has also been used as a starting material for the synthesis of a variety of heterocyclic compounds. In addition, 2-(3-Azetidinyloxy)-5-nitropyridine has been used in the synthesis of a variety of organometallic compounds, such as catalysts, ligands, and reagents.
Mécanisme D'action
The mechanism of action of 2-(3-Azetidinyloxy)-5-nitropyridine is not yet fully understood. However, it is believed to involve the formation of an intermediate product, which is then further converted into the desired product. The intermediate product is formed through the reaction of the aryl halide with an amine, the aldehyde or ketone with an amine, or the aryl aldehyde, urea or thiourea, and an inorganic acid. The intermediate product is then further converted into the desired product through a series of reactions.
Effets Biochimiques Et Physiologiques
The biochemical and physiological effects of 2-(3-Azetidinyloxy)-5-nitropyridine are not yet fully understood. However, it is believed that 2-(3-Azetidinyloxy)-5-nitropyridine may have potential therapeutic applications due to its ability to interact with various biochemical pathways. In addition, 2-(3-Azetidinyloxy)-5-nitropyridine may have potential applications in the treatment of certain diseases, such as cancer, due to its ability to interact with certain proteins and enzymes.
Avantages Et Limitations Des Expériences En Laboratoire
The use of 2-(3-Azetidinyloxy)-5-nitropyridine in laboratory experiments has a number of advantages. It is a versatile compound that can be used in a variety of research experiments and applications. In addition, 2-(3-Azetidinyloxy)-5-nitropyridine is relatively easy to synthesize and is available in a variety of forms. However, there are some limitations to the use of 2-(3-Azetidinyloxy)-5-nitropyridine in laboratory experiments. For example, 2-(3-Azetidinyloxy)-5-nitropyridine is a relatively unstable compound and is prone to decomposition. In addition, 2-(3-Azetidinyloxy)-5-nitropyridine is a hazardous compound and should be handled with care.
Orientations Futures
The potential applications of 2-(3-Azetidinyloxy)-5-nitropyridine are vast and there are a number of potential future directions that can be explored. For example, 2-(3-Azetidinyloxy)-5-nitropyridine can be used in the synthesis of a variety of compounds, such as pharmaceuticals, polymers, and dyes. In addition, 2-(3-Azetidinyloxy)-5-nitropyridine can be used in the synthesis of a variety of organometallic compounds, such as catalysts, ligands, and reagents. Furthermore, 2-(3-Azetidinyloxy)-5-nitropyridine may have potential therapeutic applications due to its ability to interact with various biochemical pathways. Finally, 2-(3-Azetidinyloxy)-5-nitropyridine may have potential applications in the treatment of certain diseases, such as cancer, due to its ability to interact with certain proteins and enzymes.
Propriétés
IUPAC Name |
2-(azetidin-3-yloxy)-5-nitropyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3O3/c12-11(13)6-1-2-8(10-3-6)14-7-4-9-5-7/h1-3,7,9H,4-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTSLAQHZNYRVPX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)OC2=NC=C(C=C2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001293791 | |
| Record name | 2-(3-Azetidinyloxy)-5-nitropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001293791 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Azetidin-3-yloxy)-5-nitropyridine | |
CAS RN |
1220027-16-6 | |
| Record name | 2-(3-Azetidinyloxy)-5-nitropyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1220027-16-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(3-Azetidinyloxy)-5-nitropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001293791 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![2-{[(4-Chlorophenyl)methyl]sulfanyl}ethan-1-amine hydrochloride](/img/structure/B1452239.png)
![[(4-phenyl-1H-imidazol-2-yl)methyl]amine dihydrochloride](/img/structure/B1452240.png)

![2-[(2-Methylpropyl)amino]acetamide hydrochloride](/img/structure/B1452242.png)

![Ethyl 2-amino-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxylate](/img/structure/B1452246.png)
![(6-oxopyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-7(6H)-yl)acetic acid](/img/structure/B1452247.png)
![1-[1-(2-Methoxyethyl)piperidin-3-YL]-N-methylmethanamine](/img/structure/B1452249.png)
![methyl 2-(2-(pyridin-2-yl)-1H-benzo[d]imidazol-1-yl)acetate](/img/structure/B1452250.png)
